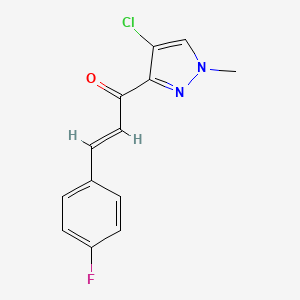
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one is a chemical compound with a molecular formula of C13H10ClFN2O. It is commonly referred to as Clomazone and is used as a herbicide to control weeds in various crops. The compound has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.
Mecanismo De Acción
The herbicidal properties of Clomazone are due to its inhibition of the biosynthesis of carotenoids in plants. Specifically, Clomazone inhibits the enzyme phytoene desaturase, which is required for the synthesis of carotenoids. Without carotenoids, plants are unable to protect themselves from oxidative damage and ultimately die.
Biochemical and Physiological Effects
Clomazone has been shown to have low toxicity in mammals and is rapidly metabolized and excreted from the body. However, studies have shown that exposure to Clomazone can cause oxidative stress and damage to various organs, including the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clomazone is a useful tool for studying the biosynthesis of carotenoids in plants and its herbicidal properties. However, its use in laboratory experiments is limited by its toxicity and potential for oxidative stress.
Direcciones Futuras
Further research is needed to fully understand the biochemical and physiological effects of Clomazone on mammals and its potential for use in the treatment of cancer. Additionally, new synthesis methods for Clomazone may be developed to improve its efficiency and reduce its environmental impact.
Métodos De Síntesis
Clomazone can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-methyl-1H-pyrazole with 4-fluorobenzaldehyde, followed by condensation with ethyl acetoacetate. The resulting product is then subjected to various purification steps to obtain pure Clomazone.
Aplicaciones Científicas De Investigación
Clomazone has been extensively studied for its herbicidal properties and its effects on various crops. It has been found to be effective in controlling weeds in crops such as soybeans, cotton, and peanuts. Additionally, Clomazone has been studied for its potential use in the treatment of certain diseases, including cancer.
Propiedades
IUPAC Name |
(E)-1-(4-chloro-1-methylpyrazol-3-yl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c1-17-8-11(14)13(16-17)12(18)7-4-9-2-5-10(15)6-3-9/h2-8H,1H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTJQLADZPVDII-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)C=CC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)/C=C/C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5468482.png)
![3-(1H-benzimidazol-2-yl)-N-[(3-hydroxy-3-pyrrolidinyl)methyl]propanamide](/img/structure/B5468487.png)
![1-{4-[5-({[3-(4-morpholinyl)propyl]amino}methyl)-2-furyl]phenyl}ethanol dihydrochloride](/img/structure/B5468490.png)
![6-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-1H-indole](/img/structure/B5468497.png)
![1-allyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B5468505.png)
![3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-1-(2-thienyl)-2-propen-1-one](/img/structure/B5468513.png)

![N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5468523.png)
![methyl 2-{5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5468536.png)
![1-{1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5468549.png)
![N-cyclopropyl-2-[3-(1,2-dihydroacenaphthylen-5-ylcarbonyl)piperidin-1-yl]acetamide](/img/structure/B5468551.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5468569.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B5468581.png)
![3-benzyl-5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5468583.png)